Product packaging for Ablacton(Cat. No.:CAS No. 64115-79-3)

Ablacton

Cat. No.: B1205950
CAS No.: 64115-79-3
M. Wt: 1474 g/mol
InChI Key: KMKOQNVUUNIMNW-HZJNKCPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alantolactone (also known as Ablacton and Helenine) is a potent eudesmane-type sesquiterpene lactone naturally sourced from various plants in the Asteraceae family, such as Inula helenium . This compound is a subject of extensive research due to its broad and promising pharmacological activities. Its primary research applications and value lie in oncology, immunology, and microbiology. In cancer research, Alantolactone demonstrates significant antitumor and anticancer properties across various cell lines, including breast, colorectal, pancreatic, and lung cancers . Its mechanism of action is multifaceted, primarily involving the induction of apoptosis and suppression of tumor growth by targeting critical signaling pathways such as STAT3, MAPK/NF-κB, and YAP1/TAZ . Furthermore, it can prompt oxidative stress-mediated apoptosis in cancer cells by inhibiting thioredoxin reductase . Researchers also value its potent anti-inflammatory effects, which are largely attributed to the suppression of key proinflammatory cytokines and the inhibition of the NF-κB and STAT3 signaling pathways . In microbiological studies, Alantolactone exhibits notable antifungal activity by increasing cell membrane permeability and enhancing ROS production, as well as antibacterial properties . Its structure, characterized by a lactone ring and a methylidene group, is crucial for its bioactivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can access detailed specifications, including HPLC purity data and solubility information, for this lot.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C96H128O12 B1205950 Ablacton CAS No. 64115-79-3

Properties

CAS No.

64115-79-3

Molecular Formula

C96H128O12

Molecular Weight

1474 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate;[(8R,9S,10R,13S,14S)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;[(13S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate;[(13S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C26H40O3.C25H28O3.C23H32O3.C22H28O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3;1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26;1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2;1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h17,20-23H,4-16H2,1-3H3;2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3;7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3;1,13,17-20H,5-12H2,2-3H3/t20-,21-,22-,23-,25-,26-;20?,21?,22?,23-,25-;18?,19?,20?,21-,23-;17-,18+,19+,20-,21-,22?/m0000/s1

InChI Key

KMKOQNVUUNIMNW-HZJNKCPISA-N

SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.CCCCC(=O)O[C@H]1CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)O)C.CC(=O)OC1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C.C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5

Synonyms

Ablacton
Ablaton
estradiol - norethisterone - testosterone
estradiol, norethisterone, testosterone drug combination

Origin of Product

United States

Chemical Synthesis and Derivatization of Ablacton Components

Synthetic Methodologies for Estradiol (B170435) Esters

Estradiol is a primary female sex hormone, and its esterification is a common strategy to create prodrugs with improved bioavailability and duration of action. wikipedia.orgdrugbank.com Esterification increases the lipophilicity of estradiol, which allows it to form a depot in muscle and fat tissue when injected, leading to a sustained release of the active hormone as the ester is slowly hydrolyzed by natural enzymes (esterases) in the body. wikipedia.orgiiab.me

Esterification of Estradiol: Benzoate (B1203000) and Valerate (B167501) Syntheses

The synthesis of estradiol esters like benzoate and valerate involves the reaction of the estradiol molecule with an appropriate acylating agent.

Estradiol Benzoate: This ester is the result of the formal condensation of benzoic acid with the phenolic hydroxy group at the C3 position of 17β-estradiol. nih.govebi.ac.uk The synthesis improves the molecule's lipophilicity, turning it into a prodrug that, upon absorption, is cleaved by esterases to release the active 17β-estradiol. nih.gov

Estradiol Valerate: A widely used ester of estradiol, it is the 17-pentanoyl ester of the natural 17β-estradiol. medkoo.com A common synthetic route involves a multi-step process. First, estradiol is reacted with n-valeric anhydride (B1165640) in the presence of a base like pyridine (B92270). This reaction typically occurs at both the C3 and C17 hydroxyl groups, forming an intermediate called estradiol divalerate. google.comgoogle.com This oily intermediate is often difficult to handle, so processes have been developed to isolate it as a crystalline solid. google.com Subsequently, the estradiol divalerate is selectively hydrolyzed, often using a reducing agent like sodium borohydride (B1222165) or a base like potassium carbonate in methanol (B129727), to yield the desired estradiol 17-monovalerate. google.comgoogle.com

EsterPrimary ReactantsCatalyst/SolventIntermediateKey Process
Estradiol Benzoate17β-Estradiol, Benzoic Acid/Benzoyl ChloridePyridine or other baseN/A (Direct Esterification)Condensation at C3 hydroxyl group
Estradiol ValerateEstradiol, n-Valeric AnhydridePyridineEstradiol DivalerateAcylation followed by selective hydrolysis

Stereochemical Considerations in Estradiol Ester Synthesis

The biological activity of estradiol is highly dependent on its stereochemistry. The molecule has five chiral centers, but the configuration at the C-17 position is particularly crucial. study.com

Naturally occurring and most biologically active estradiol is the 17β-isomer. nih.gov Its epimer, 17α-estradiol, where the hydroxyl group at C-17 has the opposite spatial orientation, is significantly less potent. google.com

Synthetic preparations of estradiol, often starting from the reduction of estrone (B1671321), can produce both isomers. google.com Therefore, controlling the stereoselectivity of the reaction is critical to maximize the yield of the desired 17β-estradiol. The choice of reducing agents and reaction conditions can influence the ratio of the 17β to 17α forms. Subsequent purification steps, such as recrystallization, are employed to remove the unwanted 17α-estradiol impurity, ensuring the final product has high stereochemical purity. google.com

IsomerC-17 Hydroxyl Group OrientationBiological ActivitySynthetic Status
17β-EstradiolBeta (axial)High estrogenic potencyDesired product
17α-EstradiolAlpha (equatorial)Relatively inactiveImpurity to be removed

Synthetic Pathways for Norethisterone Acetate (B1210297)

Norethisterone, also known as norethindrone (B1679910), is a synthetic progestin derived from testosterone (B1683101). wikipedia.org Its acetate ester, norethisterone acetate (NETA), is a prodrug that is rapidly converted to norethisterone in the body. wikipedia.org

Total Synthesis Approaches to Norethisterone Analogs

The first synthesis of norethisterone was achieved in 1951 by Carl Djerassi and colleagues. taylorandfrancis.com Modern synthetic routes often start from 19-nor-4-androstenedione. google.com A common pathway involves a four-step process: protection, ethynylation, hydrolysis, and esterification. google.com

Protection: The ketone group at the C3 position of 19-nor-4-androstenedione is protected, often by converting it into an enol ether using an orthoformate (e.g., trimethyl orthoformate) and an acid catalyst like pyridine hydrochloride. google.com

Ethynylation: An ethynyl (B1212043) group is introduced at the C17 position. This is typically achieved by reacting the protected intermediate with acetylene (B1199291) in the presence of a strong base such as potassium tert-butoxide. google.com This step creates the characteristic 17α-ethynyl group essential for the compound's progestogenic activity.

Hydrolysis: The protecting group at the C3 position is removed by acid hydrolysis, which regenerates the ketone and yields norethisterone. google.comgoogle.com

This process provides a reliable method for producing the core norethisterone molecule in high yield. google.com

Acetylation Reactions for Norethisterone Derivatives

To produce norethisterone acetate (NETA), the final step is the esterification of the hydroxyl group at the C-17 position of norethisterone. chemicalbook.com This is an acetylation reaction.

The process involves reacting norethisterone with acetic anhydride. chemicalbook.com A catalyst, such as p-toluenesulfonic acid, is typically used to facilitate the reaction. The reaction initially forms a diacetate intermediate, which is then selectively hydrolyzed with an acid like hydrochloric acid in methanol to yield the desired 17-monoacetate, norethisterone acetate. chemicalbook.com The final product is then purified through recrystallization. chemicalbook.com

ReactantReagentProductReaction Type
NorethisteroneAcetic Anhydride, p-toluenesulfonic acidNorethisterone AcetateAcetylation (Esterification)

Synthesis of Testosterone Enanthate

Testosterone enanthate is an ester and a long-acting prodrug of testosterone. wikipedia.org The synthesis converts testosterone, which has poor bioavailability, into a more lipophilic form suitable for depot intramuscular injection. wikipedia.org

A common industrial synthesis starts with 4-androstenedione. chemicalbook.comgoogle.com

Reduction: The 4-androstenedione is reduced to create testosterone and a corresponding diol. chemicalbook.com

Oxidation: The diol is then oxidized to yield testosterone. chemicalbook.com

Esterification (Halogenation): The final step is the esterification of the 17β-hydroxyl group of testosterone. This is achieved by reacting testosterone with heptanoyl chloride (enanthoyl chloride) or heptanoic anhydride. chemicalbook.comgoogle.com The reaction is typically carried out in a solvent like benzene (B151609) or dichloroethane with a base such as pyridine or 4-dimethylaminopyridine (B28879) to neutralize the acidic byproduct and catalyze the reaction. chemicalbook.comchemicalbook.com After the reaction is complete, the mixture is purified to yield testosterone enanthate. chemicalbook.com A molar yield of over 96% has been reported for this acylation step. chemicalbook.com

Starting MaterialIntermediateAcylating AgentFinal Product
4-AndrostenedioneTestosteroneHeptanoyl Chloride or Heptanoic AnhydrideTestosterone Enanthate

Enanthate Esterification of Testosterone

Testosterone enanthate is a synthetically derived ester of the natural androgen, testosterone. The process of esterification at the 17-beta-hydroxyl group of the testosterone molecule is a key chemical modification. This alteration transforms testosterone into a prodrug, which, after administration, is gradually hydrolyzed in the body by enzymes called esterases to release the active testosterone. wikipedia.orgnih.gov

The synthesis of testosterone enanthate is typically achieved through the reaction of testosterone with an acylating agent such as heptanoyl chloride or heptylic anhydride. chemicalbook.compatsnap.comgoogle.com Pyridine is often used as a base in this reaction to neutralize the acidic byproduct. chemicalbook.comchemicalbook.com The reaction involves the nucleophilic attack of the 17-beta-hydroxyl group of testosterone on the carbonyl carbon of the acylating agent.

Classical Esterification Method:

A common laboratory-scale synthesis involves dissolving testosterone in a suitable solvent like dichloromethane, followed by the addition of a base such as triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (DMAP). semanticscholar.orgresearchgate.net The acyl chloride (e.g., enanthoyl chloride) is then added, and the reaction proceeds, typically over 24 hours at room temperature. researchgate.net

Microwave-Assisted Synthesis:

More contemporary and efficient methods utilize microwave-assisted synthesis. This technique significantly accelerates the reaction rate. For instance, using a recyclable polymer-supported tosylic acid catalyst in a solvent-free system, the esterification of testosterone can be completed in as little as 2.5 minutes, with high yields ranging from 33% to 96%. semanticscholar.orgresearchgate.net This method represents a significant advancement in terms of efficiency and environmental impact, aligning with the principles of green chemistry. semanticscholar.org

The following table summarizes the yields of various testosterone esters synthesized using a microwave-assisted method with a polymer-supported p-TsOH catalyst. researchgate.net

EsterAcyl ChlorideYield (%)Purity (%)
Testosterone AcetateAcetyl Chloride33>95
Testosterone PropionatePropionyl Chloride65>98
Testosterone ButyrateButyryl Chloride96>98
Testosterone DecanoateDecanoyl Chloride81>97
Testosterone DodecanoateDodecanoyl Chloride72>97

Industrial Synthesis Routes for Androgen Esters

On an industrial scale, the synthesis of androgen esters like testosterone enanthate requires efficient, cost-effective, and scalable processes. A common starting material for the industrial production of testosterone and its esters is 4-androstenedione (4-AD). chemicalbook.compatsnap.comdtu.dk

One patented industrial method involves a multi-step process: patsnap.comgoogle.com

Etherification: 4-androstenedione is reacted with triethyl orthoformate in the presence of an acid catalyst to protect the ketone group at the 3-position.

Reduction and Hydrolysis: The intermediate ether compound undergoes reduction, typically with sodium borohydride or potassium borohydride, to convert the 17-keto group to a hydroxyl group. Subsequent hydrolysis removes the protecting group to yield testosterone.

Esterification (Halogenation): The resulting testosterone is then esterified using heptanoyl chloride in the presence of pyridine to produce testosterone enanthate.

This process is designed to optimize yield and purity while minimizing the production of byproducts. patsnap.comgoogle.com Another approach starts with dehydroepiandrosterone (B1670201) (DHEA), which is converted to androstenedione (B190577) before proceeding with the subsequent steps. Industrial production systems are often designed as intermittent (batch) systems, incorporating equipment for reaction, crystallization, centrifugation, and purification to ensure high-quality final products. google.com

Advanced Chemical Modifications and Analog Design

The field of medicinal chemistry continues to explore advanced modifications of the steroid nucleus to design analogs with improved properties. These modifications are guided by structure-activity relationship studies and aim to create more stable and targeted molecules.

Structure-Activity Relationship (SAR) Studies for Receptor Affinity (Non-Human)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a steroid affects its binding affinity to the androgen receptor (AR). These studies, often conducted using non-human models or in vitro assays, provide valuable insights for designing more potent and selective androgens.

The esterification of the 17β-hydroxyl group of androgens is a primary example of a modification that significantly impacts the molecule's pharmacokinetic profile. wikipedia.org The length and nature of the ester chain influence the compound's lipophilicity and rate of hydrolysis, which in turn affects its duration of action. wikipedia.org

Research has also explored the synthesis of androgen esters with unsaturated fatty acids, such as oleic acid, linoleic acid, and docosahexaenoic acid (DHA). nih.gov These studies aim to investigate how the incorporation of these fatty acids into the steroid structure might influence their biological activity and tolerability. Preliminary in vitro studies on mouse and human cell lines have shown that these novel esters exhibit good tolerability. nih.gov

Development of Chemically Stable Steroid Conjugates

To improve the stability and delivery of androgens, researchers are developing various steroid conjugates. Esterification is a form of conjugation that enhances stability and allows for a slow release of the active hormone from an oil-based depot after intramuscular injection. wikipedia.orgwikipedia.org

Beyond simple esterification, other conjugation strategies are being explored. For instance, the formation of glucuronic and sulfuric acid conjugates is a natural metabolic pathway for testosterone in the liver, and about 90% of a dose is excreted in this form. nih.govdrugbank.com Synthetic efforts can mimic these natural processes to create stable, water-soluble prodrugs.

The development of novel conjugates aims to overcome limitations of current formulations, such as fluctuations in hormone levels. The goal is to create delivery systems that provide more stable and sustained release of the active androgen, improving its therapeutic profile.

Molecular Interactions and Receptor Binding Dynamics of Ablacton Components

Estrogen Receptor (ER) Binding Characteristics of Estradiol (B170435) Esters

Estradiol esters, such as estradiol valerate (B167501) and estradiol benzoate (B1203000), function as prodrugs of estradiol. Upon administration, they are rapidly hydrolyzed by esterases to release the parent compound, 17β-estradiol, which is the primary ligand responsible for estrogenic activity wikipedia.org. Consequently, the ER binding characteristics attributed to estradiol esters are largely reflective of 17β-estradiol itself.

The estrogen receptor exists in two main isoforms, Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ), encoded by distinct genes (ESR1 and ESR2, respectively) acs.orgnih.gov. These isoforms exhibit differential tissue distribution and can mediate distinct, and sometimes opposing, physiological effects. ERα activation is generally associated with cell proliferation, while ERβ activation tends to elicit antiproliferative and anti-inflammatory responses acs.orgnih.gov.

In in vitro systems, ligands often bind to both ERα and ERβ, but with varying affinities acs.org. 17β-estradiol is recognized as a potent endogenous agonist for both ERα and ERβ guidetopharmacology.orgwikipedia.org. While estradiol esters themselves show very low affinity for the ER (approximately 2% of estradiol's affinity), their conversion to estradiol ensures effective binding wikipedia.org. Advanced biosensor technologies, such as surface plasmon resonance (SPR), are capable of discerning subtle differences in how a ligand interacts with these two receptor isoforms nih.govnih.govresearchgate.net. For instance, certain phytoestrogens, structurally similar to estradiol, have been observed to bind more strongly to ERβ than to ERα, with binding affinities comparable to 17β-estradiol jst.go.jp.

Table 1: Relative Binding Affinities of Selected Estrogens to ERα and ERβ (Illustrative Data)

LigandERα Relative Binding Affinity (%)ERβ Relative Binding Affinity (%)Source (General)
17β-Estradiol100100 acs.orgwikipedia.orgjst.go.jp
Estrone (B1671321)~3-4~3-4 wikipedia.org
Genistein (Phytoestrogen)Lower than E2, higher for ERβHigher than ERα jst.go.jp

Note: Relative binding affinities can vary depending on the specific in vitro assay conditions and source of receptor.

The dynamic process of ligand-receptor complex formation can be quantitatively assessed using techniques like surface plasmon resonance (SPR) biosensor technology, which allows for the direct measurement of association (k_a) and dissociation (k_d) rate constants nih.govnih.govresearchgate.net. The binding of 17β-estradiol to the ER induces crucial conformational changes within the receptor's ligand-binding domain (LBD), which are prerequisites for subsequent transcriptional activation researchgate.netoup.com.

Studies have shown distinct kinetic profiles for ER agonists and antagonists. Agonist ligands, including 17β-estradiol and estriol (B74026), typically exhibit significantly faster association rates with the ER compared to antagonist ligands. For example, agonists have been observed to bind with association rates up to 500-fold faster than antagonists such as tamoxifen (B1202) and nafoxidine (B1677902) nih.govnih.govresearchgate.net. This kinetic difference suggests that antagonists may induce or stabilize an altered conformation of the receptor upon binding nih.govnih.gov.

Table 2: Kinetic Parameters for Estriol Binding to Human Estrogen Receptor Isoforms (Example)

Receptor IsoformAssociation Rate (k_a, M⁻¹s⁻¹)Dissociation Rate (k_d, s⁻¹)Equilibrium Dissociation Constant (K_D, nM)Source
ERα1.0 × 10⁶1.8 × 10⁻²18 nih.gov
ERβ5.7 × 10⁵3.2 × 10⁻³5.6 nih.gov

Note: While these data are for estriol, they illustrate the type of kinetic information obtained for ER agonists, including 17β-estradiol.

17β-estradiol functions as an endogenous agonist of the estrogen receptor, initiating downstream signaling pathways guidetopharmacology.orgwikipedia.org. In non-human cell lines, the agonist properties of estradiol can be observed through various cellular responses. For instance, 17β-estradiol has been shown to suppress the expression of the adiponectin gene in murine 3T3-L1 preadipocytes nih.gov.

The classification of a compound as an ER agonist or antagonist can be complex, as selective estrogen receptor modulators (SERMs) may exhibit tissue-specific agonist or antagonist properties depending on factors such as the specific ERα/ERβ ratio and the availability of coactivators and corepressors within the target cell nih.gov. In vitro assays, including competitive binding assays and reporter gene assays, are routinely employed to characterize these activities nih.gov.

Progesterone (B1679170) Receptor (PR) Binding and Activation by Norethisterone Acetate (B1210297)

Norethisterone acetate (NETA) is a synthetic progestin that acts as a prodrug for norethisterone wikipedia.orgwikiwand.com. Upon metabolism, norethisterone exerts its primary effects by binding to and activating the progesterone receptor (PR) wikiwand.com.

The progesterone receptor exists in two major isoforms, PR-A and PR-B, which are transcribed from a single gene but originate from different transcription start sites nih.govnih.govoncotarget.com. PR-B represents the full-length receptor, while PR-A is an N-terminally truncated variant, lacking 164 amino acids present in PR-B nih.govoncotarget.com. This structural difference leads to functional distinctions between the isoforms. PR-B is generally considered more transcriptionally active and possesses an additional transactivation domain (AF-3) that is absent in PR-A, enabling the recruitment of certain coactivators unique to PR-B nih.govnih.gov.

In heterologous expression systems, both PR-A and PR-B can form homodimers (PR-A/PR-A, PR-B/PR-B) and heterodimers (PR-A/PR-B), all of which are transcriptionally active and capable of differentially regulating gene expression oncotarget.com. Ligands like norethisterone bind to the PR, and even subtle structural modifications, such as the C17-alpha acetylation or 19-nor substitution found in norethisterone, can enhance both the ligand binding affinity and transcriptional activity of the PR researchgate.net. Crystallographic analyses of PR ligand-binding domains have revealed that the receptor can accommodate various substituents on its ligands through conformational adjustments, including shifts in the protein backbone and changes in side-chain rotamers, resulting in ligand-specific binding pocket volumes researchgate.net. These studies highlight the flexibility of the PR in accommodating diverse ligands.

The binding of a ligand to the progesterone receptor triggers conformational changes that dictate the recruitment of coactivator and corepressor proteins, thereby modulating gene transcription researchgate.netnih.govresearchgate.net. Nuclear receptor coactivators, such as members of the p160 family (e.g., SRC-1, SRC-2/TIF2, SRC-3/AIB1), contain specific "NR box" motifs that enable their interaction with the ligand-bound receptor researchgate.netnih.govresearchgate.net.

Progestins, including norethisterone, are designed as high-affinity PR agonists. Their agonistic activity is typically associated with the recruitment of coactivators, which facilitates transcriptional activation nih.gov. However, many synthetic progestins can also interact with other steroid hormone receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), potentially leading to off-target effects nih.gov.

Table 3: General Coactivator/Corepressor Recruitment by PR Ligands (In Vitro)

Ligand TypeEffect on PR ActivityTypical Coactivator RecruitmentTypical Corepressor Recruitment
AgonistActivationIncreasedDecreased
AntagonistInhibitionDecreased / AlteredIncreased
SPRMMixed (Tissue-specific)VariableVariable

Biochemical Metabolism and Biotransformation Pathways Non Human Systems

Ester Hydrolysis of Estradiol (B170435) Benzoate (B1203000) and Valerate (B167501)

Estradiol benzoate and estradiol valerate are synthetic esters of the natural estrogen, 17β-estradiol. The esterification at the C17β hydroxyl group increases the lipophilicity and prolongs the duration of action of the hormone. The liberation of the active estradiol molecule is dependent on the enzymatic hydrolysis of the ester bond.

Enzymatic Hydrolysis by Esterases in Liver and Plasma (Non-Human)

In non-human systems, the hydrolysis of estradiol esters is efficiently catalyzed by a class of enzymes known as esterases, which are abundant in both the liver and plasma. nih.gov These enzymes, including carboxylesterases and cholinesterases, are responsible for cleaving the ester linkage, thereby releasing 17β-estradiol and the corresponding carboxylic acid (benzoic acid or valeric acid). nih.gov

Studies in various animal models have demonstrated that the liver is a primary site for this biotransformation. nih.gov Hepatic microsomes from rats, for instance, have been shown to possess significant esterase activity capable of hydrolyzing a variety of ester-containing compounds. semanticscholar.org Similarly, plasma also contains a rich milieu of esterases that contribute to the systemic clearance and activation of these prodrugs. semanticscholar.orgnih.gov The rate of hydrolysis can be influenced by the length of the ester chain, with studies in human breast cancer cells suggesting that estradiol acetate (B1210297) is hydrolyzed more rapidly than estradiol valerate. nih.gov

Influence of Species-Specific Esterase Activity

The expression and activity of esterases can differ significantly among various animal species, leading to marked differences in the metabolism of estradiol esters. semanticscholar.orgresearchgate.net For example, rodents such as rats and mice are known to have high levels of carboxylesterases in their plasma, whereas these enzymes are less abundant in the plasma of primates and dogs. nih.govresearchgate.net Conversely, butyrylcholinesterase (BChE) and paraoxonase (PON) are ubiquitously present across species but show higher expression in primates and dogs. nih.gov

These species-specific patterns of esterase expression directly impact the rate at which estradiol esters are hydrolyzed. A study comparing plasma from eight different species (human, rhesus monkey, cynomolgus monkey, dog, minipig, rabbit, rat, and mouse) revealed distinct differences in their ability to hydrolyze various ester substrates. nih.gov Such variations are critical considerations when selecting animal models for preclinical studies, as the metabolic profile in one species may not accurately predict that in another. For instance, the hydrolyzing pattern of dog plasma has been suggested to be the closest to that of human plasma. semanticscholar.orgnih.gov

Comparative Plasma Esterase Activity in Various Species

SpeciesCarboxylesterase (CES) ActivityButyrylcholinesterase (BChE) ActivityParaoxonase (PON) Activity
MouseHighPresentPresent
RatHighPresentPresent
RabbitHighPresentPresent
DogLowHighHigh
MinipigLowLowPresent
Rhesus MonkeyLowHighHigh
Cynomolgus MonkeyLowHighHigh

Metabolism of Norethisterone Acetate to Norethisterone

Norethisterone acetate is a progestin that is rapidly hydrolyzed to its active form, norethisterone, in the body. This conversion is a prerequisite for its biological activity.

First-Pass Metabolism in Non-Human Hepatic Models

Following oral administration, norethisterone acetate undergoes extensive first-pass metabolism, a phenomenon where the concentration of a drug is significantly reduced before it reaches the systemic circulation. wikipedia.org In non-human models, both the intestinal wall and the liver contribute to this presystemic metabolism. nih.govrug.nl

Studies in rats have demonstrated that norethisterone is metabolized in the gut wall, indicating an intestinal component to the first-pass effect. nih.gov Subsequently, upon reaching the liver via the portal vein, it is further metabolized by hepatic enzymes. Research using rat liver microsomes has shown that norethisterone can be metabolically activated by cytochrome P-450, leading to the formation of reactive intermediates that can bind to microsomal proteins. nih.gov This hepatic metabolism significantly reduces the bioavailability of orally administered norethisterone. nih.gov

Further Biotransformation Pathways (Hydroxylation, Reduction)

Once norethisterone is formed from its acetate ester, it undergoes further biotransformation through various metabolic pathways, primarily hydroxylation and reduction. researchgate.net In animal models, these reactions lead to the formation of a variety of metabolites. nih.gov

Hydroxylation, the addition of a hydroxyl group, can occur at several positions on the norethisterone molecule. researchgate.net In vitro studies using fungi, which are often used as models for mammalian metabolism, have shown that norethisterone can be hydroxylated at multiple sites, including the C-1β, C-6β, C-10β, and C-11β positions. researchgate.net

Reduction reactions are also a significant pathway in norethisterone metabolism. In rats, the major metabolite of norethisterone in the uterus, vagina, and aorta is 3α-OH,5α-H-norethisterone, which is formed through the combined action of 5α-reductase and 3α-hydroxysteroid dehydrogenase. nih.gov

Cellular and Molecular Mechanisms of Action Non Clinical Models

Impact on Reproductive Physiology in Animal Models

Ovarian and Uterine Responses to Estrogens and Progestins (Non-Human)

In non-human primate models, SPRMs like asoprisnil have demonstrated significant effects on the uterus and ovaries. In female cynomolgus monkeys, asoprisnil treatment led to the abolition of menstrual cyclicity and induced endometrial atrophy. nih.gov These compounds can suppress endometrial proliferation and mitotic activity, which results in a reduction of endometrial thickness. researchgate.net Studies in non-human primates have been crucial in demonstrating the uterus-selective effects of asoprisnil and related compounds. uni.lu

Telapristone acetate (B1210297) has been shown to have mixed progesterone (B1679170) antagonistic and agonistic effects in the endometrium of mice. nih.gov It inhibited estradiol-induced epithelial DNA synthesis in the mouse uterus. nih.gov This antiproliferative effect was noted both when telapristone acetate was administered alone or in conjunction with progesterone. nih.gov In the uterine epithelium, it acts as a progesterone agonist and a partial antagonist. nih.gov However, in the uterine stroma, it functions as a complete progesterone antagonist, blocking the decidual response in pseudopregnant mice. nih.gov

In rabbits, asoprisnil and its primary metabolite, J912, exhibit both partial agonist and antagonist effects on the endometrium. nih.gov In guinea pigs, asoprisnil has shown pronounced anti-uterotrophic effects in both normal and ovariectomized animals. nih.gov

Table 1: Effects of SPRMs on Ovarian and Uterine Tissues in Non-Human Models
CompoundAnimal ModelOvarian EffectsUterine EffectsReference
AsoprisnilCynomolgus MonkeyAbolished menstrual cyclicityInduced endometrial atrophy, suppressed endometrial proliferation nih.gov
Telapristone AcetateMouse-Inhibited estradiol-induced epithelial DNA synthesis, blocked stromal decidualization nih.gov
AsoprisnilRabbit-Partial agonist and antagonist effects on the endometrium nih.gov
AsoprisnilGuinea Pig-Pronounced anti-uterotrophic effects nih.gov

Spermatogenesis and Male Reproductive Tract Effects of Androgens (Non-Human)

The effects of SPRMs on the male reproductive system are less extensively studied. However, some data from non-human models are available. In male rats, asoprisnil demonstrated weak androgenic and anti-androgenic properties. nih.govnih.gov This suggests a potential interaction with the androgen receptor (AR), although its affinity for the AR is low. nih.gov Androgens are crucial for the development and maintenance of the male phenotype and reproductive function, with their effects being mediated through the AR. mhmedical.com

The process of spermatogenesis is highly dependent on androgens, primarily testosterone (B1683101), which is produced by Leydig cells in the testes. researchgate.net Testosterone and follicle-stimulating hormone (FSH) are essential for optimal testicular development and sperm production. researchgate.net Any compound that interferes with androgen signaling has the potential to affect spermatogenesis. While direct studies on the impact of compounds like asoprisnil or telapristone acetate on spermatogenesis in animal models are limited in the provided search results, their interaction with steroid hormone receptors suggests a potential for such effects.

Interplay Between Steroid Hormones in Complex Biological Systems (Non-Human)

The biological effects of SPRMs are not solely dependent on their interaction with the progesterone receptor but also on the complex interplay with other steroid hormone signaling pathways.

Synergistic and Antagonistic Effects at the Cellular Level

SPRMs like asoprisnil exhibit a mixed profile of progesterone agonist and antagonist activities. nih.gov This dual activity is a result of the unique conformational change induced in the progesterone receptor upon binding, which leads to a specific pattern of co-regulator protein recruitment. nih.gov For instance, in vitro studies have shown that asoprisnil can partially recruit co-activators while also strongly recruiting co-repressors. nih.gov

Telapristone acetate has been shown to be a potent antiprogestin and is selective for the progesterone receptor, which reduces off-target effects on other nuclear receptors. nih.gov In breast cancer cell lines, it has been observed to reduce progestin-driven PR recruitment to the genome. nih.gov Unlike some other SPRMs, telapristone acetate does not appear to have estrogenic, androgenic, anti-estrogenic, or anti-androgenic activities. cancer.gov

Asoprisnil has a high binding affinity for the progesterone receptor, moderate affinity for the glucocorticoid receptor (GR), and low affinity for the androgen receptor (AR). nih.gov It has no binding affinity for estrogen or mineralocorticoid receptors. nih.gov In animal models, asoprisnil showed only marginal antiglucocorticoid activity. nih.govnih.gov

Table 2: Receptor Binding Affinity and Cellular Effects of Asoprisnil
ReceptorBinding AffinityCellular EffectReference
Progesterone Receptor (PR)HighPartial agonist/antagonist nih.gov
Glucocorticoid Receptor (GR)ModerateMarginal antiglucocorticoid activity in vivo nih.gov
Androgen Receptor (AR)LowWeak androgenic and anti-androgenic properties in male rats nih.gov
Estrogen Receptor (ER)None- nih.gov
Mineralocorticoid Receptor (MR)None- nih.gov

Feedback Mechanisms in Hypothalamic-Pituitary-Gonadal Axis (Animal Studies)

The hypothalamic-pituitary-gonadal (HPG) axis is a critical regulatory system for reproduction, controlled by a series of hormonal feedback loops. researchgate.net The hypothalamus releases gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). uu.nl These gonadotropins then act on the gonads to stimulate steroid hormone production and gametogenesis. uu.nl

In non-human primates, asoprisnil was found to abolish menstrual cyclicity, suggesting an interaction with the HPG axis. nih.gov However, it did so without significantly altering basal estrogen concentrations, indicating a primary effect at the level of the endometrium rather than a strong central suppression of the HPG axis. nih.govnih.gov In healthy premenopausal women, asoprisnil suppressed menstruation irrespective of its effects on ovulation, further supporting a direct endometrial effect. nih.gov

The administration of GnRH can be used to investigate the function of the pituitary-gonadal axis in animals. researchgate.net While specific studies detailing the effects of asoprisnil or telapristone acetate on GnRH-stimulated LH and FSH release in animal models were not found in the search results, their modulation of steroid hormone receptors implies an inevitable influence on the feedback mechanisms of the HPG axis. For instance, by altering progesterone signaling, these compounds can potentially modify the feedback signals to the hypothalamus and pituitary, thereby affecting gonadotropin secretion. Stress and the resulting release of glucocorticoids can also impact the HPG axis, and the moderate affinity of asoprisnil for the glucocorticoid receptor could suggest a potential, albeit likely weak, interaction with the hypothalamic-pituitary-adrenal (HPA) axis as well. nih.gov

Analytical and Characterization Methodologies for Ablacton Components

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the carbon and hydrogen atoms within each steroid, confirming their identity and substitution patterns.

For Norethisterone Acetate (B1210297) , ¹H NMR spectra have been recorded at 399.65 MHz in both CDCl₃ and DMSO-d₆ solvents, providing characteristic chemical shifts for its protons. chemicalbook.com Similarly, ¹H NMR data for Norethindrone (B1679910) , the active metabolite of norethisterone acetate, is also available and aids in characterization. chemicalbook.com

The ¹H NMR spectrum of Estradiol (B170435) Benzoate (B1203000) has been documented, and ¹³C NMR data is also available, offering a complete picture of its carbon framework. chemicalbook.comnih.gov For the parent compound, Estradiol , detailed ¹H NMR spectra have been recorded at 600 MHz in DMSO, which can be used as a reference for its derivatives. hmdb.cachemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for Norethisterone Acetate

Proton Assignment Chemical Shift (ppm) in CDCl₃
A 5.833
B 2.751
C 2.613
D 2.489
E 2.414

Data sourced from publicly available spectra. chemicalbook.com

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation patterns of the "Ablacton" components, which aids in their identification and the characterization of any impurities.

For Testosterone (B1683101) Enanthate , electrospray ionization (ESI) mass spectrometry typically shows a protonated molecular ion (MH+). nih.gov Under electron ionization (EI), a detailed mass spectrum is available, providing a characteristic fragmentation pattern. nist.gov High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.

The mass spectral properties of various Testosterone esters , including enanthate, have been studied, showing that under optimal ESI conditions, they primarily yield the protonated molecular ion. nih.gov For analysis in plasma, derivatization into Girard hydrazones can be employed to improve chromatographic and mass spectrometric properties. nih.gov

A study on the simultaneous determination of Estradiol Valerate (B167501) and medroxyprogesterone (B1676146) acetate by gas chromatography-mass spectrometry (GC-MS) has been developed, indicating the utility of this technique for its analysis in formulations. nih.gov

Table 2: Mass Spectrometric Data for Testosterone Enanthate

Ionization Method Key Ions (m/z) Notes
Electrospray (ESI) [M+H]⁺ Protonated molecular ion is the base peak under optimal conditions. nih.gov
Electron Ionization (EI) 400.6 (M⁺), various fragments Provides a detailed fragmentation pattern for structural confirmation. nist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the steroid molecules, such as carbonyls (C=O), hydroxyls (O-H), and carbon-carbon double bonds (C=C). This information is complementary to NMR and MS data for structural confirmation. While specific IR data for all components is not detailed in the provided search results, it is a standard characterization technique for these types of compounds. For instance, Norethisterone Acetate 's structure contains characteristic carbonyl and alkyne groups that would produce distinct IR absorption bands. pharmaffiliates.compharmaffiliates.com

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used for quantitative analysis, particularly in conjunction with HPLC. The chromophores within the steroid structures allow for detection at specific wavelengths. For example, a validated HPLC method for Estradiol Valerate utilizes UV detection at 220 nm. researchgate.netresearchgate.net Another spectrophotometric method for the determination of estradiol valerate in pharmaceutical preparations measures its absorbance at 280 nm. globalresearchonline.net For Norethisterone Acetate , a diode array detector is used at 240 nm in an HPLC method. researchgate.net

Table 3: UV Detection Wavelengths for "this compound" Components in HPLC Analysis

Compound Wavelength (nm) Reference
Estradiol Valerate 220, 280 researchgate.netresearchgate.netglobalresearchonline.net
Estradiol Benzoate 230 osaka-soda.co.jp
Norethisterone Acetate 240, 254 researchgate.netuspnf.com

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating the four components of "this compound" from each other and from any potential impurities or degradation products. These methods also provide accurate quantification of each steroid.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of multicomponent pharmaceutical formulations like "this compound." Reversed-phase HPLC is typically employed due to the hydrophobic nature of the steroid components.

A validated RP-HPLC method for Estradiol Valerate has been developed using a μ Bondapak Phenyl column with a mobile phase of acetonitrile (B52724) and water (80:20 v/v) and UV detection at 220 nm. The retention time under these conditions was reported to be 2.262 minutes. researchgate.netresearchgate.net Another method for Estradiol Valerate uses a Zorbax eclipse XDB C8 column with a gradient mobile phase of acetonitrile-methanol and water, with UV detection at 220 nm and fluorescence detection at an excitation of 280 nm and emission of 310 nm. ingentaconnect.combenthamdirect.com

For Estradiol Benzoate , an RP-HPLC method has been described using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com A similar method is available for Estradiol Valerate . sielc.com Another HPLC method for Estradiol Benzoate uses a CAPCELL PAK C18 column with a mobile phase of acetonitrile and water (70/30) and UV detection at 230 nm. osaka-soda.co.jp

A rapid and stability-indicating HPLC method for the determination of Norethisterone Acetate in bulk powder, tablets, and plasma has been reported. researchgate.net This method can also separate it from other steroids like Levonorgestrel (B1675169) and Estradiol. researchgate.net The analysis of hormone replacement formulations containing Norethisterone Acetate and ethinylestradiol has been demonstrated using Cogent Bidentate C8 and UDC-Cholesterol columns. mtc-usa.com

Table 4: Example HPLC Methods for "this compound" Components

Compound Column Mobile Phase Detector Retention Time (min)
Estradiol Valerate μ Bondapak Phenyl (3.9mm x 30mm, 5μm) Acetonitrile:Water (80:20) UV (220 nm) 2.262 researchgate.netresearchgate.net
Estradiol Benzoate CAPCELL PAK C18 (4.6mm i.d. x 150mm, 5µm) Acetonitrile:Water (70:30) UV (230 nm) Not specified osaka-soda.co.jp
Norethisterone Acetate Not specified Acetonitrile:Methanol (B129727) (55:45) Diode Array (240 nm) ~5 researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, often used for the analysis of steroids, especially in biological matrices. Derivatization is frequently required to increase the volatility and improve the chromatographic behavior of these compounds. restek.com

A GC-MS method for the simultaneous determination of Estradiol Valerate and medroxyprogesterone acetate in tablet form has been developed, demonstrating its applicability for quality control. nih.gov For the analysis of Estradiol in plasma, a highly sensitive method using negative chemical ionization (NCI) GC-MS/MS has been developed after derivatization with pentafluorobenzoyl and MSTFA, achieving detection limits in the picogram-per-milliliter range. thermofisher.com Another NCI-GC/MS method for estradiols involves derivatization with pentafluorobenzyl bromide (PFB) and trimethylsilyl (TMS). shimadzu.com

An analytical method for the determination of Norethisterone Acetate in human plasma by capillary GC-MS has been validated. nih.gov The method involves extraction and derivatization to their pentafluoropropionyl derivatives, with detection using a mass selective detector. nih.gov

The analysis of steroid hormones, including androgens like Testosterone , is a common application for GC/MS. restek.com A UHPLC-MS-MS method has been developed for the simultaneous determination of Testosterone and Testosterone Enanthate in equine plasma, which is relevant for doping control. researchgate.net

Crystallography and Structural Biology of Steroid-Receptor Complexes

Understanding the precise mechanism of this compound's action requires detailed structural information of its complex with its target receptor.

X-ray crystallography is a primary technique for determining the high-resolution, three-dimensional structure of molecules, including protein-ligand complexes. mdpi.commemtein.com For steroid receptors, crystallographic analysis has been instrumental in revealing the molecular events that govern their activation by ligands like this compound. nih.govspringernature.com

The process involves producing and purifying large quantities of the receptor's ligand-binding domain (LBD), the region where this compound binds. This protein is then co-crystallized with this compound. The resulting three-dimensional crystals are exposed to a focused beam of X-rays. The way the crystal diffracts the X-rays is recorded, and this diffraction pattern is used to calculate an electron density map, which is then interpreted to build an atomic-level model of the this compound-LBD complex. nih.govspringernature.com These structures provide invaluable insights into the specific atomic interactions, conformational changes, and binding modes that are essential for drug design and understanding receptor function. mdpi.comfrontiersin.org

While X-ray crystallography is powerful, it requires well-ordered crystals, which can be difficult to obtain for large, flexible, or multi-component protein complexes. nih.gov Cryo-electron microscopy (Cryo-EM) has become a revolutionary tool for studying the structure of such challenging biological assemblies, including full-length steroid receptors complexed with DNA and other co-regulator proteins. nih.govnih.gov

In Cryo-EM, the purified this compound-receptor complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. nih.gov A transmission electron microscope then images hundreds of thousands of these frozen particles from different angles. Computational algorithms are used to average these 2D images and reconstruct a 3D model of the complex. nih.gov Recent technological advancements have enabled Cryo-EM to achieve near-atomic resolution, providing deep insights into the dynamic behavior and architecture of large steroid receptor transcriptional complexes that were previously inaccessible. nih.gov

Pre Clinical Research Models and Methodologies Utilizing Ablacton Components

In Vitro Cell Culture Models

In vitro models are fundamental in endocrine research, providing controlled environments to dissect the molecular and cellular effects of hormones. Steroid-responsive cell lines and primary cell cultures are particularly valuable for studying the mechanisms of action of the androgenic and estrogenic components found in Ablacton.

Steroid-Responsive Cell Lines (e.g., MCF-7, LNCaP) for Basic Research

Steroid-responsive cell lines, which express hormone receptors, are cornerstone models for investigating the effects of this compound's components on hormone-dependent cancers.

The MCF-7 human breast cancer cell line is a principal model for studying estrogen activity. These cells express estrogen receptor alpha (ERα) and their proliferation is classically stimulated by estrogens like 17β-estradiol. Research shows that testosterone (B1683101), an androgenic component, can also induce MCF-7 cell proliferation. unl.edunih.gov This effect is largely due to the expression of the aromatase enzyme in MCF-7 cells, which converts testosterone into estradiol (B170435). nih.gov This testosterone-mediated growth can be completely blocked by aromatase inhibitors. nih.gov However, some studies also report an inhibitory effect of androgens on MCF-7 cell growth, particularly in the absence of estrogens, an effect mediated by the androgen receptor (AR). birdlife.finih.gov

The LNCaP human prostate cancer cell line is a key model for androgen research. These cells express a mutated androgen receptor that, while responsive to androgens, can also be activated by estrogens and other steroids. behavecol.esnih.gov Both androgens and estradiol have been shown to stimulate the proliferation of LNCaP cells. ijciss.org This stimulation can occur through signaling pathways that involve the activation of Src kinase and the subsequent Raf-1/Erk-2 pathway, leading to cell cycle progression. ijciss.org Interestingly, at high concentrations, androgens can have a biphasic effect, inhibiting LNCaP cell proliferation, a phenomenon not observed with estrogens.

Cell LineSteroid ComponentConcentration RangeObserved Effect on Proliferation
MCF-7 17β-estradiol100 pM - 1 nMStimulation unl.edu
MCF-7 Testosterone10 nM - 100 nMStimulation (via aromatization) unl.edunih.gov
MCF-7 Dihydrotestosterone (DHT)0.01 nM - 1 nMInhibition birdlife.fi
LNCaP R1881 (synthetic androgen)~10 nMStimulation ijciss.org
LNCaP 17β-estradiol~10 nMStimulation ijciss.org
LNCaP Dihydrotestosterone (DHT)> 3x10⁻¹⁰ MInhibition (at higher concentrations)

Primary Cell Cultures from Non-Human Animal Tissues

Primary cell cultures, derived directly from animal tissues, offer a more physiologically relevant model compared to immortalized cell lines. These models have been used to study the metabolism and effects of this compound's steroidal components. For instance, primary Sertoli cell cultures obtained from the testes of macaques have been used to investigate the conversion of testosterone to estradiol, a key process in steroid hormone action. Studies using primary human dermal and lung fibroblasts, as well as endothelial cells, have shown that sex-matched hormone stimulation (estradiol for female-donor cells and dihydrotestosterone for male-donor cells) enhances cell proliferation and bioenergetic capacity.

In Vivo Animal Models for Endocrine Research

In vivo animal models are indispensable for understanding the systemic and long-term physiological and pathological effects of hormones. Rodent, transgenic, and other animal models have been crucial for exploring the endocrine functions of this compound's components.

Rodent Models (e.g., Rat Mammary Gland Studies)

Rodent models, particularly rats and mice, are extensively used in endocrinology research due to their well-characterized reproductive physiology and susceptibility to hormone-induced pathologies. Studies in male Noble rats have demonstrated that combined treatment with 17β-estradiol (E2) and testosterone propionate (TP) induces a 100% incidence of mammary gland adenocarcinomas. This carcinogenic effect was not observed with either hormone alone, highlighting a synergistic interaction between the estrogenic and androgenic components. This model suggests that androgens can promote estrogen-induced mammary carcinogenesis, possibly through interactions with androgen or progesterone (B1679170) receptors. During puberty in rodents, estrogen is critical for the rapid growth and elongation of mammary ducts into the fat pad.

Transgenic and Knockout Animal Models for Receptor Function Studies

The development of transgenic and knockout animal models has revolutionized the study of hormone receptor function. These models allow researchers to investigate the specific roles of receptors in mediating the effects of hormones like testosterone and estradiol.

Estrogen Receptor Knockout (ERKO) mice have been instrumental in dissecting the distinct roles of ERα and ERβ. Mice lacking a functional ERα (αERKO) exhibit profound effects in both male and female reproductive tracts, while ERβ knockout (βERKO) mice have more subtle phenotypes. These models have been crucial for demonstrating the physiological consequences of a complete lack of estrogen signaling in various tissues, including the reproductive, neuroendocrine, skeletal, and cardiovascular systems.

Androgen Receptor Knockout (ARKO) mouse models have provided deep insights into the molecular mechanisms of androgen action. These models, where the androgen receptor is non-functional, have been essential for understanding the role of androgens in male reproductive development and function. Furthermore, tissue-specific knockout models, such as those targeting the AR in Sertoli cells (SCARKO), have allowed for the detailed study of androgen function in specific cell types within the male reproductive tract, clarifying their roles in processes like meiosis.

Avian and Aquatic Models for Comparative Endocrinology

Comparative endocrinology utilizes diverse animal models to understand the evolution and function of hormonal systems.

Avian models , such as the Japanese quail, have been pivotal in neuroendocrinology research. Studies show that testosterone is required for male sexual behavior, but it must first be converted (aromatized) into estradiol within the brain to exert its effects. This highlights the central role of brain-derived estrogens in activating both appetitive and consummatory sexual behaviors in birds.

Aquatic models are widely used to study the impact of steroid hormones as endocrine-disrupting chemicals in the environment. Steroids like those found in this compound can interfere with the endocrine systems of fish even at very low concentrations. Exposure to environmental estrogens and androgens has been shown to alter gene expression, impact physiological functions, and cause reproductive abnormalities in various fish species. These models are critical for assessing the ecological risks posed by hormonal pollutants.

Methodological Considerations in Pre-Clinical Studies

In the evaluation of the hormonal components of "this compound," which include estradiol benzoate (B1203000), estradiol valerate (B167501), ethinylnortestosterone acetate (B1210297), and testosterone enanthate, pre-clinical research relies on robust animal models and sophisticated analytical methodologies. These studies are fundamental in elucidating the physiological and cellular responses to these compounds, providing a foundational understanding before any potential clinical application. The design of these non-clinical experiments and the subsequent identification of biomarkers are critical for interpreting the effects of these hormonal agents.

Experimental Design for Controlled Hormone Administration (Non-Clinical)

The design of pre-clinical studies for the hormonal constituents of "this compound" necessitates careful consideration of the animal model, route of administration, and the use of appropriate controls to ensure the generation of reliable and reproducible data. The primary objective is to mimic potential therapeutic scenarios and understand the dose-dependent effects of these hormones on various physiological systems.

Rodent models, particularly rats and mice, are frequently employed in these studies. For instance, Sprague-Dawley and Wistar rats are common choices for assessing the systemic effects of estrogens and androgens. In studies investigating the impact of estrogens on reproductive tissues or in cancer research, ovariectomized rats or nude mice (for xenograft models) are often utilized to eliminate the influence of endogenous hormones. nih.govibbj.org

The administration of the hormonal components is meticulously controlled to ensure consistent and sustained plasma concentrations. Common methods include subcutaneous injections, the implantation of slow-release pellets or capsules, and intramuscular injections. mdpi.com For example, studies have utilized subcutaneous capsules containing 17-beta estradiol benzoate in Sprague-Dawley rats to achieve stable serum levels. mdpi.com Similarly, testosterone enanthate has been administered to mice via subcutaneous injections to mimic therapeutic regimens. mdpi.com The choice of administration route can influence the pharmacokinetic profile of the compound and is therefore a critical design parameter.

Control groups are an indispensable part of the experimental design. These typically include untreated animals and vehicle-treated animals to account for any effects of the delivery medium. In studies involving ovariectomized animals, a sham-operated group is also essential for comparison.

The following interactive table outlines representative experimental designs for the hormonal components of "this compound" based on methodologies reported in pre-clinical research.

Hormonal ComponentAnimal ModelAdministration RouteKey Parameters StudiedControl Groups
Estradiol Benzoate / Estradiol ValerateOvariectomized Sprague-Dawley RatsSubcutaneous injectionPlasma hormone levels, uterine weight, gene expression in target tissuesSham-operated, Vehicle-treated
Testosterone EnanthateOrchidectomized Male MiceIntramuscular injectionSerum testosterone levels, muscle mass, prostate weightSham-operated, Vehicle-treated
Ethinylnortestosterone AcetateFemale Wistar RatsOral gavageOvarian histology, estrous cycle monitoring, plasma gonadotropin levelsVehicle-treated
Estradiol Valerate in Xenograft ModelNude Mice (B6)Intramuscular injectionTumor growth kinetics in breast cancer cell xenograftsMCF7 cells only, MCF7 cells with Matrigel

Biomarker Identification and Validation in Animal Fluids and Tissues

A crucial aspect of pre-clinical hormonal research is the identification and validation of biomarkers that can indicate the biological activity and effects of the administered compounds. These biomarkers can be the hormones themselves, their metabolites, or downstream molecules and proteins that are altered in response to hormonal stimulation.

The analysis of steroid hormones and their esters in biological matrices is a primary focus. Plasma and serum are routinely collected to determine the circulating concentrations of the administered hormones, providing essential pharmacokinetic data. researchgate.net Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for the sensitive and specific quantification of these compounds. nih.gov Radioimmunoassays (RIA) have also been historically used for measuring hormone levels in rat sera, though care must be taken regarding the cross-reactivity and specificity of the antibodies used. diva-portal.org

Beyond the circulation, tissues are analyzed to understand the local effects of the hormones. For instance, hair has been investigated as a matrix for detecting the presence of steroid esters, which can be indicative of long-term exposure. Target tissues such as the uterus, prostate, and mammary glands are often examined for histological changes and alterations in the expression of specific genes and proteins.

Recent advancements in proteomics have enabled a broader search for novel biomarkers. For example, in studies with ovariectomized rats treated with estradiol valerate, tandem mass tag quantitative proteomics has been used to analyze changes in the plasma proteome. nih.gov This approach can identify a range of differentially expressed proteins that may serve as novel biomarkers for the systemic effects of estrogen administration. nih.gov

The validation of these biomarkers is a rigorous process that involves assessing their specificity, sensitivity, and reproducibility. This ensures that the identified biomarkers are reliable indicators of the hormonal effects being studied.

The following interactive table summarizes key biomarkers and the methodologies used for their validation in pre-clinical studies of the hormonal components found in "this compound."

Biomarker TypeAnalyte(s)Biological MatrixValidation Methodology
Parent Compound/MetabolitesEstradiol, Testosterone, and their estersPlasma, Serum, HairLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Radioimmunoassay (RIA)
Proteomic SignaturesDifferentially expressed plasma proteinsPlasmaTandem Mass Tag (TMT) Quantitative Proteomics, Western Blot
Gene ExpressionEstrogen and Androgen receptor genes, downstream target genesUterus, Prostate, Mammary GlandQuantitative Real-Time PCR (qRT-PCR), Microarray analysis
Histological ChangesCell proliferation, tissue morphologyUterus, Ovary, TestisHistopathology, Immunohistochemistry

Theoretical and Computational Chemistry Studies on Ablacton Components

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools used to predict the preferred orientation of a ligand when bound to a receptor and to analyze the stability and dynamics of such complexes.

Studies have utilized molecular docking to investigate the binding interactions of Ablacton's components with various biological targets.

Estradiol (B170435) benzoate (B1203000): This estrogenic component has been explored for its interactions with proteins beyond its primary hormonal targets. For instance, molecular docking studies identified estradiol benzoate as an inhibitor of the Hepatitis B virus (HBV) HBx protein, predicting its binding at specific tryptophan residues (TRP87 and TRP107) mdpi.comresearchgate.netnih.gov. Furthermore, it has demonstrated strong binding energy and stable conformation with the Marburg virus VP35 protein, suggesting potential antiviral activity nih.gov. Estradiol benzoate has also been reported to inhibit the SARS-CoV-2 S protein, blocking viral entry mdpi.com.

Estradiol valerate (B167501): Docking simulations have been performed to determine the ligand-protein interactions of estradiol valerate, particularly with the estrogen receptor (ER), revealing its inhibitive and agonist characteristics researchgate.netresearchgate.netnih.gov. In the context of polycystic ovary syndrome (PCOS) models, estradiol valerate has been studied for its binding to chemokine-like receptor 1 (CMKLR1) and insulin (B600854) receptor (INSR) nih.gov.

Testosterone (B1683101) enanthate: Molecular docking studies have investigated the binding of testosterone enanthate to hyperphosphorylated tau protein, a key target in Alzheimer's disease research. These studies reported a binding energy of -8.20 kcal/mol, indicating a favorable interaction rjptonline.org. The interaction of testosterone and its derivatives with the androgen receptor (AR) is also a well-established area of molecular docking research ncats.io.

The binding energies obtained from molecular docking simulations provide a quantitative measure of the predicted affinity between a ligand and its receptor.

CompoundTarget Protein/ReceptorPredicted Binding Energy (kcal/mol)Reference
Estradiol benzoateMarburg virus VP35-8.1 nih.gov
Testosterone enanthateHyperphosphorylated Tau Protein-8.20 rjptonline.org
Estradiol valerateEstrogen Receptor (ER)- (Inhibitive/Agonist Nature) researchgate.netresearchgate.netnih.gov
Estradiol valerateCMKLR1 (in PCOS model)-10.92 nih.gov
Estradiol valerateINSR (in PCOS model)-9.30 nih.gov

Conformational analysis is crucial for understanding the flexibility and preferred three-dimensional structures of steroid molecules, which directly impact their biological activity. For estradiol valerate, computational studies, often combined with experimental techniques like vibrational spectroscopy, have revealed insights into its conformational changes. These studies have shown that estradiol valerate undergoes a reversible isosymmetric structural phase transition at low temperatures, which is associated with the reorientation of its valerate chain researchgate.netresearchgate.netnih.gov. The analysis of molecular torsional angles and hydrogen bond patterns further elucidates these conformational differences, highlighting how computational methods can fingerprint molecular conformations researchgate.netresearchgate.netnih.gov. General computational methods are also broadly applied to study protein structure and dynamics, including those of steroid-binding proteins, providing a framework for analyzing steroid conformations in biological contexts guidetopharmacology.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between chemical structures and their biological activities. This approach is instrumental in predicting the activity of new compounds and guiding the design of novel analogs.

QSAR models have been widely developed for steroid hormones, including those structurally related to the components of this compound, to predict their binding affinities to various receptors and their biological activities in non-human systems.

Estrogen Receptor Binding: QSAR models, often employing techniques like Comparative Molecular Field Analysis (CoMFA), have been developed for estrogenic compounds, including estradiol derivatives (such as estradiol valerate), to predict their relative binding affinities (RBA) to estrogen receptor alpha (ERα) and beta (ERβ) subtypes uni.luqsardb.org. These models demonstrate significant correlations between calculated steric and electrostatic fields and RBA data, showing good predictive capabilities. For instance, studies have examined the binding of estrogens to ER in bovine and mouse models, contributing to the understanding of cross-species conservation of receptor-based biological activity researchgate.net.

Androgen Receptor Binding: QSAR studies have also focused on predicting the binding affinity of various compounds, including steroids like testosterone and its derivatives, to the androgen receptor (AR) in non-human organisms such as rats researchgate.netacs.orgchemrxiv.orgtandfonline.com. These models help identify key structural features influencing receptor binding, such as hydrophobicity, the presence of a steroidal nucleus, bulkiness, and hydrogen bond donors chemrxiv.org.

These QSAR applications provide valuable insights into the structural determinants of hormonal activity, often utilizing data from in vitro assays in animal models.

Receptor TypeKey Structural Descriptors (Examples)Impact on Activity (General)Reference
Estrogen ReceptorSteric, Electrostatic FieldsCorrelated with RBA uni.lu
Androgen ReceptorHydrophobicity, Steroidal Nucleus, Bulkiness, H-bond donorEnhance Binding Affinity chemrxiv.org
Androgen ReceptorAromaticity, Polar GroupsDecrease Binding Affinity chemrxiv.org

The insights gained from QSAR modeling are directly applicable to the rational design of novel steroid analogs. By understanding the specific structural features that enhance or diminish binding affinity and biological activity, researchers can computationally design new compounds with improved or selective properties. For example, the identification of optimal ranges for various molecular parameters in QSAR models for estrogen and androgen receptor binding provides a blueprint for synthesizing new steroid derivatives with targeted pharmacological profiles uni.luchemrxiv.org. This computational design approach can accelerate the discovery of compounds with desired hormonal activities or receptor selectivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, providing insights into their ground-state properties, reactivity, and spectroscopic characteristics.

For the components of this compound, particularly estradiol valerate, DFT calculations have been employed in conjunction with experimental vibrational spectroscopy to accurately assign vibrational modes and correlate valerate chain modes with modifications of dihedral angles during temperature-driven phase transitions researchgate.netresearchgate.netnih.govnih.gov. DFT is also used to refine crystal structures obtained from X-ray diffraction experiments and to describe the transversal distribution of steroids, such as 17β-estradiol, in lipid membranes, which helps in understanding their transfer through biological barriers nih.gov. These calculations provide a detailed atomic-level understanding of molecular properties and behavior, complementing experimental observations.

Future Research Directions and Unexplored Avenues in Steroid Chemistry and Biology Non Clinical

Elucidation of Novel Non-Classical Steroid Signaling Pathways

Historically, steroid hormones were understood to function primarily through genomic pathways, which involve binding to intracellular receptors that then regulate gene expression in the nucleus. nih.gov This process typically occurs over hours. endocrine-abstracts.org However, a growing body of evidence points to non-classical or non-genomic signaling pathways that elicit rapid cellular responses within seconds or minutes. nih.govendocrine-abstracts.org These pathways are crucial for a more complete understanding of steroid biology and present significant opportunities for future investigation.

A key area of future research is the action of steroids via receptors located on the cell membrane. Unlike classical nuclear receptors, these membrane-associated receptors can trigger rapid signaling cascades. nih.gov It has been postulated that these rapid actions can be mediated by membrane receptors unrelated to nuclear receptors, isoforms of classical receptors that locate to the cell membrane, or a subpopulation of conventional receptors that associate with membrane signaling complexes. endocrine-abstracts.org

Research has shown that membrane-localized estrogen, progesterone (B1679170), and androgen receptors can quickly modulate the activity of various kinase pathways, such as MAPK/ERK and PI3K/Akt, as well as influence calcium flux and nitric oxide signaling. nih.gov These rapid events are too swift to be explained by changes in gene transcription and are insensitive to transcription and protein synthesis inhibitors. endocrine-abstracts.org Future studies will need to focus on identifying and characterizing these specific membrane receptors for various steroids and mapping their downstream signaling networks.

Table 1: Illustrative Examples of Steroid Types and Their Associated Rapid Signaling Pathways This table provides hypothetical examples based on general steroid research to illustrate the type of data sought in this research area.

Steroid ClassPotential Membrane Receptor TargetDownstream Kinase Cascade ActivatedRapid Physiological Response
EstrogensG-protein coupled estrogen receptor (GPER)MAPK/ERK PathwayVasodilation, Cell Proliferation
AndrogensMembrane Androgen Receptor (mAR)PI3K/Akt PathwayNeuronal Survival, Apoptosis Modulation
ProgestinsProgesterone Receptor Membrane Component 1 (PGRMC1)Src/Ras/Raf PathwayOocyte Maturation, Anti-inflammatory effects

Steroid Hormone Effects on Mitochondria and Other Organelles

Mitochondria are emerging as critical hubs for steroid hormone action, playing roles beyond their well-known function in energy production. duke.eduelsevierpure.com These organelles are not only primary sites for the synthesis of steroid hormones but are also targets for their regulatory actions. nih.govresearchgate.net This bidirectional communication is a frontier in steroid biology.

Development of Advanced In Vitro and Ex Vivo Tissue Models

To better understand the complex actions of steroids, research is moving beyond traditional 2D cell cultures to more physiologically relevant 3D models. These advanced systems can more accurately replicate the intricate cellular environments of tissues and organs.

Organoids, which are self-organizing 3D structures grown from stem cells, can recapitulate the complex architecture and cellular diversity of human organs like the liver, kidney, and brain. danaher.comfrontiersin.org When integrated into microfluidic "organ-on-a-chip" platforms, these models allow for the precise control of the microenvironment, including fluid flow and mechanical cues, mimicking physiological conditions with greater fidelity. frontiersin.orgfrontiersin.org

These "organoids-on-a-chip" systems are powerful tools for studying the mechanisms of steroid action. nih.gov For example, a liver-on-a-chip model could be used to investigate the metabolism of different steroids and their impact on liver function in a human-relevant context. Brain organoids on a chip could be used to study the rapid, non-genomic effects of neurosteroids on neuronal firing and network activity. frontiersin.org The continued development of these models, including multi-organ systems, will be crucial for dissecting the systemic effects of steroids. nih.gov

Precision-cut tissue slices (PCTS) are another valuable ex vivo tool. These are thin slices of living tissue prepared from organs that maintain the original tissue architecture, including all cell types and their native matrix interactions. nih.govresearchgate.net This makes them an excellent model for studying the metabolism and organ-specific effects of xenobiotics, including steroid compounds. nih.gov

PCTS from organs like the liver, kidney, or lung can be used to investigate the metabolic pathways of various steroids, identify resulting metabolites, and assess potential organ-specific toxicity. nih.govfibrofind.com A key advantage is the ability to use tissue from different species, including humans, allowing for direct interspecies comparisons of steroid metabolism. nih.gov Future work will likely focus on refining cryopreservation techniques to allow for wider use and banking of tissue slices and integrating them with other technologies for more comprehensive analysis. nih.gov

Table 2: Comparison of Advanced Models for Steroid Research

Model TypeKey AdvantagesLimitationsPrimary Application in Steroid Research
Organoids Self-organizing 3D structure; derived from human stem cells; high physiological relevance. danaher.comBatch-to-batch variability; lack of vascularization; incomplete maturation. frontiersin.orgMechanistic studies of steroid effects on organ development and function.
Organ-on-a-Chip Precise micro-environmental control; mimics physiological fluid flow and mechanical forces. frontiersin.orgTechnically complex; often simplistic models of the target organ. frontiersin.orgDynamic studies of steroid metabolism, transport, and rapid signaling events.
Precision-Cut Tissue Slices (PCTS) Preserves native tissue architecture and cell heterogeneity; useful for interspecies comparison. researchgate.netnih.govLimited viability (hours to days); challenges in preparation and standardization. researchgate.netMetabolic profiling and clearance studies of steroid compounds.

Investigation of Environmental Steroid Interactions and Impacts (Non-Human Organisms)

The release of natural and synthetic steroids into the environment, primarily through wastewater, is an area of growing concern. mdpi.com These compounds can act as endocrine-disrupting chemicals (EDCs), altering the development and reproduction of wildlife, particularly aquatic organisms.

Future non-clinical research must focus on the long-term ecological impact of chronic, low-dose exposure to steroid mixtures found in the environment. Studies have shown that certain synthetic steroids, such as the anabolic steroid trenbolone (B1683226) acetate (B1210297), can persist and even partially regenerate in the environment, prolonging their biological activity. sciencedaily.com Investigating the effects of these compounds on the physiology and behavior of various non-human organisms is critical. Laboratory-based studies on fish, amphibians, and invertebrates can help determine the specific molecular and physiological effects of environmental steroid exposure. nih.gov This research is vital for developing a better understanding of the ecological risks and for informing environmental policy.

It is not possible to generate the requested article focusing solely on the chemical compound “Ablacton.” The name "this compound" does not refer to a single, distinct chemical compound. Instead, it is described as a mixture of several different steroid compounds nih.gov.

As the fundamental premise of the request is to focus on a singular chemical entity and "this compound" is a mixture, a scientifically accurate article that adheres to the provided outline cannot be created. The biological and environmental effects of "this compound" would be the combined result of its various components, making it impossible to attribute any specific action to "this compound" as a unique substance.

Q & A

Basic: What experimental methodologies are recommended for characterizing Ablacton’s molecular structure?

Answer:

  • Spectroscopic techniques : Use nuclear magnetic resonance (NMR) to determine proton/carbon environments and mass spectrometry (MS) for molecular weight confirmation. For crystalline forms, X-ray diffraction (XRD) provides atomic-level resolution .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis protocols, including solvent systems, reaction temperatures, and purification steps. Include raw spectral data in supplementary materials .

Basic: How can researchers ensure reproducibility in this compound synthesis protocols?

Answer:

  • Detailed experimental logs : Specify catalyst concentrations, reaction times, and purification methods (e.g., HPLC conditions). Cross-reference with established literature for consistency .
  • Batch verification : Use triplicate runs with independent operators to validate yield and purity. Report deviations in supporting information .

Advanced: How to design a study investigating this compound’s mechanism of action in cellular pathways?

Answer:

  • PICOT framework : Define Population (cell lines/organisms), Intervention (this compound dosage), Comparison (controls/knockout models), Outcome (gene/protein expression), and Time (exposure duration) .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway interactions. Validate findings with siRNA knockdown or CRISPR-Cas9 models .

Advanced: How to resolve contradictions in pharmacokinetic data for this compound across species?

Answer:

  • Meta-analysis : Compare bioavailability studies using standardized metrics (e.g., AUC, C~max~). Stratify by species, dosage, and administration routes. Apply statistical tools like ANOVA with post-hoc tests .
  • In silico modeling**: Use physiologically based pharmacokinetic (PBPK) models to simulate interspecies differences. Validate with in vitro hepatocyte assays .

Basic: What statistical methods are appropriate for preliminary efficacy trials of this compound?

Answer:

  • Parametric tests : For normally distributed data, use t-tests (two groups) or one-way ANOVA (multiple groups). Non-parametric alternatives (e.g., Mann-Whitney U) apply to skewed datasets .
  • Power analysis : Calculate sample sizes to detect effect sizes ≥20% with 80% power and α=0.05. Pre-register analysis plans to avoid p-hacking .

Advanced: How to integrate multi-omics data to elucidate this compound’s metabolic interactions?

Answer:

  • Network analysis : Build metabolite-protein interaction networks using tools like Cytoscape. Prioritize nodes with high betweenness centrality .
  • Pathway enrichment : Apply DAVID or MetaboAnalyst to identify overrepresented pathways (e.g., KEGG). Cross-validate with kinetic flux profiling .

Basic: What ethical guidelines govern preclinical toxicity studies of this compound?

Answer:

  • Institutional Review : Submit protocols to animal ethics committees (e.g., IACUC) for approval. Justify sample sizes using the 3Rs framework (Replacement, Reduction, Refinement) .
  • Data transparency : Disclose adverse events (e.g., organ toxicity) even if statistically non-significant .

Advanced: How to validate this compound’s target binding using computational and experimental approaches?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinities. Refine models with molecular dynamics simulations (e.g., GROMACS) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (K~D~, k~on~/k~off~) in vitro. Compare with isothermal titration calorimetry (ITC) for enthalpy/entropy contributions .

Basic: How to assess this compound’s purity for regulatory submissions?

Answer:

  • Chromatographic methods : Employ HPLC-DAD (≥95% purity threshold) and GC-MS for volatile impurities. Include certificate of analysis (CoA) with lot-specific data .
  • Elemental analysis : Verify stoichiometry via CHNS/O combustion. Report trace metal content (ICP-MS) if applicable .

Advanced: What strategies address discrepancies between in vitro and in vivo toxicity profiles of this compound?

Answer:

  • Microphysiological systems : Use organ-on-a-chip models to bridge in vitro-in vivo gaps. Compare with historical controls from ToxCast .
  • Dose-response recalibration : Apply Hill equation modeling to adjust for metabolic differences. Validate with pharmacokinetic-pharmacodynamic (PK-PD) modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.